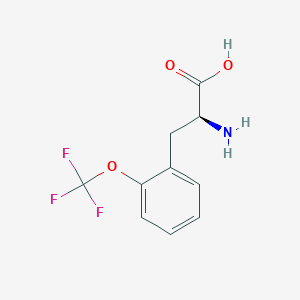

2-(Trifluoromethoxy)-l-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(Trifluoromethoxy)-l-phenylalanine” is a derivative of the amino acid phenylalanine with a trifluoromethoxy group attached. The trifluoromethoxy group is a fluorinated substituent that is finding increased utility in various fields due to its unique properties .

Synthesis Analysis

While specific synthesis methods for “2-(Trifluoromethoxy)-l-phenylalanine” are not available, trifluoromethoxylation reactions have been facilitated by several innovative reagents . For instance, when the amino function is protected by a silyl group instead of a BOC group, 3-trifluoromethoxy-N-(trimethylsilyl)aniline is metalated in position 2 .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethoxy)-l-phenylalanine” would likely be influenced by the presence of the trifluoromethoxy group. For example, the oxygen lone pairs on trifluoromethoxy overlap with anti-bonding orbitals of the C-F bond, leading to a preferential conformation in which the CAr–O–CF3 plane is orthogonal to the aromatic plane .Chemical Reactions Analysis

The chemical reactions involving “2-(Trifluoromethoxy)-l-phenylalanine” would likely be influenced by the trifluoromethoxy group. For instance, 3- and 4-trifluoromethoxy-N,N-bis(trimethylsilyl)aniline are metalated at the oxygen-adjacent position .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethoxy)-l-phenylalanine” would likely be influenced by the trifluoromethoxy group. For instance, the introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Wissenschaftliche Forschungsanwendungen

- Intermediates : 2-(Trifluoromethoxy)-l-phenylalanine serves as an intermediate in the synthesis of complex molecules. Its unique reactive sites make it valuable for constructing molecular frameworks, particularly in pharmaceuticals and agrochemicals .

- Bioactives : Researchers have utilized the trifluoromethoxy group as a substituent in bioactive compounds. Although still not fully understood, it shows promise in drug design and development .

- Incorporating CF₃O-containing moieties into materials can lead to novel properties. Researchers investigate their use in functional materials, such as organic semiconductors .

Organic Synthesis and Medicinal Chemistry

Materials Science

Crystal Engineering

Wirkmechanismus

Target of Action

A related compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .

Mode of Action

It’s worth noting that the trifluoromethoxy (cf3o) group has unique features and has become a novel moiety in various fields . The interaction of this compound with its targets and the resulting changes are still under investigation.

Biochemical Pathways

The trifluoromethoxy group has been noted for its unique features and promising applications, despite the challenges in synthesizing cf3o-containing compounds .

Action Environment

It’s worth noting that the synthesis of cf3o-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPKLBNKYRAICX-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)-l-phenylalanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2366923.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2366927.png)

![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)

![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)

![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)

![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)